
(3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been shown to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of (3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone A is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various signaling pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. It also inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
(3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone A has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it inhibits the replication of certain viruses such as hepatitis C virus and respiratory syncytial virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone A in lab experiments is its high potency and specificity. It has been shown to exhibit its biological activities at low concentrations, which reduces the amount of compound required for experiments. However, one of the limitations of using (3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone A is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several potential future directions for the research on (3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone A. One of the areas of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in the treatment of cancer, either as a single agent or in combination with other chemotherapeutic agents. Further studies are also needed to elucidate the exact mechanism of action of (3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone A and to optimize its synthesis method to improve its solubility and bioavailability.
Conclusion:
In conclusion, (3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone, also known as (3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone A, is a synthetic compound that exhibits various biological activities. Its potential therapeutic applications have gained attention in the scientific community, and it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral activities. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved solubility and bioavailability.
Synthesis Methods
The synthesis of (3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone A involves the reaction of 5-chloro-2-methylpyrimidine-4-carboxylic acid with 3,3-dimethylpiperazine in the presence of a base. The resulting product is further reacted with methyl chloroformate to obtain (3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone. The synthesis method has been optimized to obtain a high yield of the final product.
Scientific Research Applications
(3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone A has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. In vitro studies have demonstrated that (3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone A inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses.
properties
IUPAC Name |
(3,3-dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-11(2)7-15(4-3-14-11)10(16)9-5-12-8-13-6-9/h5-6,8,14H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGZKVYXRTYUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C(=O)C2=CN=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylpiperazin-1-yl)-pyrimidin-5-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

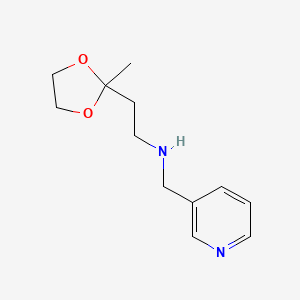

![2-(2-methyl-1,3-dioxolan-2-yl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6631825.png)

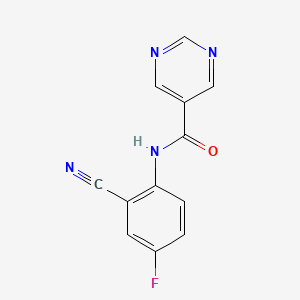
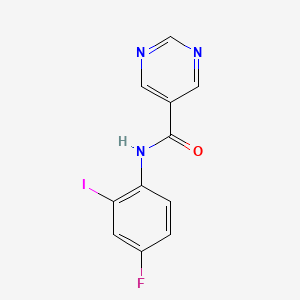
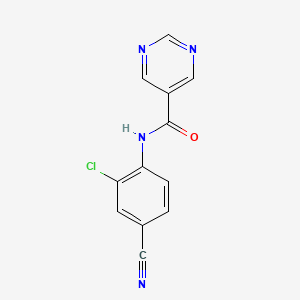
![4,6-dimethyl-N-[2-(1-methylpyrazol-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B6631855.png)
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6631867.png)
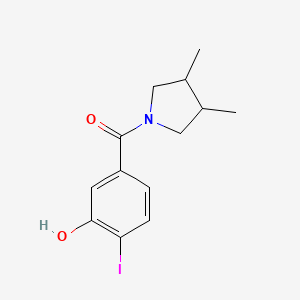

![2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide](/img/structure/B6631901.png)
![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6631916.png)